molecular formula C21H25N3O6S2 B2974477 methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-28-6

methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2974477
CAS No.: 864941-28-6
M. Wt: 479.57
InChI Key: PPOMNWIYRPEYPQ-UHFFFAOYSA-N
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Description

Methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with a benzamido group and a sulfamoyl moiety. The compound’s structure includes:

  • A thiophene ring linked to a carbamate ester (methyl carbamate).
  • A benzamido group with a N-cyclohexyl-N-methylsulfamoyl substituent at the para position.

Properties

IUPAC Name

methyl N-[2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c1-24(15-6-4-3-5-7-15)32(28,29)16-10-8-14(9-11-16)18(25)22-20-17(12-13-31-20)19(26)23-21(27)30-2/h8-13,15H,3-7H2,1-2H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOMNWIYRPEYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and a sulfonamide moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H31_{31}N3_3O4_4S2_2
  • Molecular Weight : 489.7 g/mol

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to enhance binding affinity to certain biological targets, potentially modulating their activity and leading to various physiological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

StudyCompoundEffect
N-cyclohexyl-N-methylsulfamoyl derivativesInduced apoptosis in breast cancer cells
Thiophene-based sulfonamidesInhibited growth in colorectal cancer models

Antimicrobial Activity

Compounds containing thiophene and sulfonamide moieties have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

PathogenActivity
E. coliInhibition of growth at low concentrations
S. aureusSignificant reduction in biofilm formation

Case Studies

  • In Vivo Studies : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in mouse models of cancer. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size compared to controls.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of similar compounds in treating autoimmune disorders, leveraging the anti-inflammatory properties attributed to the sulfonamide group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methotrexate-Related Compounds (Antimetabolite Derivatives)

Methotrexate derivatives, such as Methotrexate Related Compound H (C₂₁H₂₄N₈O₅, MW 468.47) and Related Compound B (C₁₉H₂₀N₈O₅, MW 440.41), share a pteridinyl core and carbamate-like linkages but differ significantly in functional groups and biological activity :

Compound Core Structure Key Functional Groups Molecular Weight Biological Role
Target Carbamate Thiophene Sulfamoyl, carbamate ester N/A* Unknown (inferred stability)
Methotrexate Related H Pteridinyl Diaminopteridine, methylamino benzamido 468.47 Antimetabolite (chemotherapy)
Methotrexate Related B Pteridinyl Glutaramido, methylamino benzamido 440.41 Antimetabolite impurity

Key Differences :

  • Core Heterocycles : The target compound’s thiophene contrasts with the pteridinyl rings in methotrexate derivatives, which are critical for folate antagonism .
  • Substituents: The sulfamoyl group in the target compound may enhance solubility or alter pharmacokinetics compared to the glutaramido or methylamino groups in methotrexate analogs.
Carbamate Derivatives with Cyclohexyl/Phenyl Groups

The carbamate 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () provides insights into structural and synthetic parallels:

Feature Target Carbamate 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate
Core Structure Thiophene-linked carbamate Cyclohexenyl-linked phenylcarbamate
Synthesis Likely via isocyanate-alcohol reaction Phenyl isocyanate + α-terpineol (HCl catalyst)
Crystal Structure Unknown Disordered cyclohexene ring; N–H⋯O hydrogen bonding
Functional Groups Sulfamoyl, benzamido Phenyl, cyclohexenyl

Structural Insights :

  • Synthesis : Both compounds likely form carbamate bonds via isocyanate intermediates, though the target’s thiophene and sulfamoyl groups require specialized precursors.
  • Solid-State Behavior : The cyclohexenyl carbamate exhibits conformational disorder and hydrogen-bonded chains, suggesting similar crystallographic challenges for the target compound .
Sulfonamide/Sulfamoyl-Containing Analogues

Data Tables for Key Compounds

Table 1: Molecular and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Evidence Source
Methyl (target carbamate) Not provided N/A Thiophene, sulfamoyl, carbamate N/A
Methotrexate Related Compound H C₂₁H₂₄N₈O₅ 468.47 Pteridinyl, methylamino, benzamido
Methotrexate Related Compound B C₁₉H₂₀N₈O₅ 440.41 Pteridinyl, glutaramido, benzamido
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate C₁₇H₂₁NO₂ 283.35 Cyclohexenyl, phenylcarbamate

Research Findings and Implications

  • Synthesis : Carbamate formation via isocyanate-alcohol reactions is well-established, as seen in . The target compound may require optimized conditions to accommodate its bulky sulfamoyl-thiophene structure.
  • Structural Analysis : X-ray crystallography of analogous carbamates reveals conformational disorder (e.g., cyclohexene rings) and hydrogen-bonded networks, which could influence the target’s stability and formulation .

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